molecular formula C15H23N5O3S B262687 N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine

N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine

Katalognummer B262687
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: CKPGBETZOYAYSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Wirkmechanismus

N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that are involved in cell growth and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the suppression of immune responses in autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent antitumor activity against a variety of cancer cell lines, including lymphoma, leukemia, and multiple myeloma. The compound has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has been shown to reduce the levels of inflammatory cytokines and autoantibodies, and to suppress the activation of immune cells such as B-cells and T-cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine as a research tool include its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, the limitations of this compound include its relatively short half-life and poor solubility, which may limit its efficacy in vivo.

Zukünftige Richtungen

There are several potential future directions for the development of N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine and related compounds. These include the optimization of the pharmacokinetic properties of the compound to improve its efficacy in vivo, the evaluation of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases, and the identification of biomarkers that can predict response to treatment with this compound. Additionally, further studies are needed to investigate the potential role of this compound in other diseases, such as infectious diseases and neurodegenerative disorders.

Synthesemethoden

The synthesis of N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine involves several steps, including the reaction of 2,4,5-trimethoxybenzyl chloride with sodium azide to form the corresponding azide intermediate. The azide is then reduced with hydrogen gas in the presence of palladium on carbon to give the amine intermediate. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol and propyl bromide to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine has been studied extensively in preclinical models of cancer and autoimmune diseases. In these studies, the compound has demonstrated potent inhibition of various kinases that are involved in cell growth and survival pathways. This compound has also been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

Molekularformel

C15H23N5O3S

Molekulargewicht

353.4 g/mol

IUPAC-Name

3-(1-methyltetrazol-5-yl)sulfanyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C15H23N5O3S/c1-20-15(17-18-19-20)24-7-5-6-16-10-11-8-13(22-3)14(23-4)9-12(11)21-2/h8-9,16H,5-7,10H2,1-4H3

InChI-Schlüssel

CKPGBETZOYAYSR-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2OC)OC)OC

Kanonische SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.